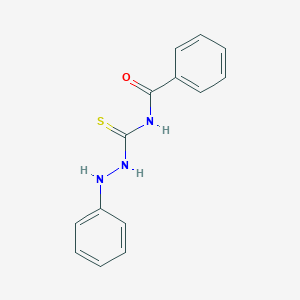
N-(2-Phenylhydrazinecarbothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Phenylhydrazinecarbothioyl)benzamide, also known as PB-TZT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. PB-TZT is a thiosemicarbazone derivative that has been synthesized through a simple and efficient method.
Mecanismo De Acción
The mechanism of action of N-(2-Phenylhydrazinecarbothioyl)benzamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. In addition, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting the activity of these enzymes, this compound may disrupt various cellular processes and induce cell death.
Biochemical and Physiological Effects:
This compound has been found to induce various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models. This compound has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Phenylhydrazinecarbothioyl)benzamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. This compound has also shown promising results in various scientific research applications, making it a potential candidate for further studies. However, this compound also has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its exact molecular targets. In addition, this compound has not been extensively studied in vivo, and its toxicity and pharmacokinetics need to be further evaluated.
Direcciones Futuras
There are several future directions for the research on N-(2-Phenylhydrazinecarbothioyl)benzamide. One potential direction is to further investigate its mechanism of action and molecular targets. This could lead to the development of more specific and effective this compound derivatives for various scientific research applications. Another direction is to evaluate the toxicity and pharmacokinetics of this compound in vivo, which could provide valuable information for its potential use as a therapeutic agent. Additionally, this compound could be further studied for its potential applications in other research fields, such as neurodegenerative diseases and infectious diseases.
Métodos De Síntesis
N-(2-Phenylhydrazinecarbothioyl)benzamide has been synthesized through a one-pot reaction between 2-phenylhydrazinecarbothioamide and benzaldehyde in the presence of thiosemicarbazide. The reaction is carried out in ethanol under reflux conditions for several hours. The resulting product is then purified through recrystallization from ethanol to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
N-(2-Phenylhydrazinecarbothioyl)benzamide has shown promising results in various scientific research applications. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. This compound has been found to exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In addition, this compound has been shown to possess potent anticancer activity against various cancer cell lines, including breast, lung, and liver cancer cells. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
| 13207-53-9 | |
Fórmula molecular |
C14H13N3OS |
Peso molecular |
271.34 g/mol |
Nombre IUPAC |
N-(anilinocarbamothioyl)benzamide |
InChI |
InChI=1S/C14H13N3OS/c18-13(11-7-3-1-4-8-11)15-14(19)17-16-12-9-5-2-6-10-12/h1-10,16H,(H2,15,17,18,19) |
Clave InChI |
MEWJIOUZPAYWHQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NNC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(=S)NNC2=CC=CC=C2 |
Sinónimos |
BenzaMide, N-[(2-phenylhydrazino)thioxoMethyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




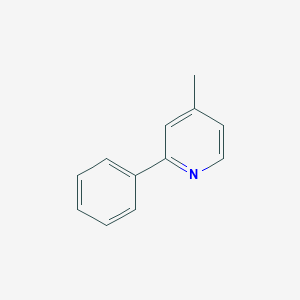
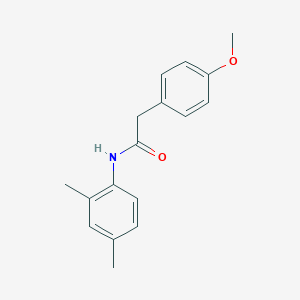

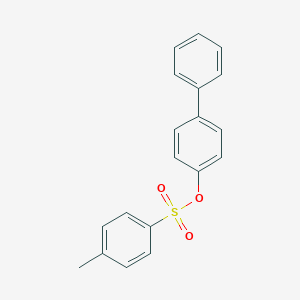

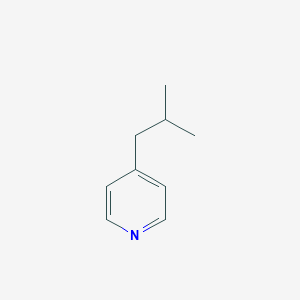
![8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B184583.png)

![2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B184585.png)



